(4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane
Overview
Description
(4,8-Bis(octyloxy)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): is a complex organic compound that belongs to the class of benzo[1,2-b:4,5-b’]dithiophene derivatives. This compound is characterized by its unique structure, which includes two octyloxy groups and two trimethylstannane groups attached to a benzo[1,2-b:4,5-b’]dithiophene core. It is primarily used in the field of organic electronics, particularly in the development of organic photovoltaic cells and organic field-effect transistors.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound is widely used in the development of organic photovoltaic cells and organic field-effect transistors due to its excellent electronic properties.
Polymer Chemistry: It serves as a building block for the synthesis of conjugated polymers used in various electronic applications.
Biology and Medicine:
Biosensors: The compound’s unique electronic properties make it suitable for use in biosensors for detecting biological molecules.
Drug Delivery: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Solar Cells: The compound is used in the production of organic solar cells, contributing to the development of renewable energy sources.
Flexible Electronics: Its flexibility and electronic properties make it ideal for use in flexible electronic devices, such as wearable electronics.
Mechanism of Action
Target of Action
The primary target of this compound is the active layer of polymer solar cells (PSCs) . It is used as a building block in the synthesis of polymers for organic photovoltaics (OPVs) .
Mode of Action
The compound interacts with its targets by being incorporated into the polymer backbone of the active layer in PSCs . It contributes to the tuning of the photo-electronic properties of the copolymers . The compound’s large and rigid planar conjugated structure allows it to effectively absorb light and facilitate charge carrier transportation .
Biochemical Pathways
The compound affects the photo-electronic properties of the copolymers in the active layer of PSCs . This results in changes in the absorption and surface morphology of the active layers, which are key factors in the performance of PSCs .
Result of Action
The incorporation of this compound into the polymer backbone of the active layer in PSCs leads to enhanced performance of the cells . Specifically, it results in an improved power conversion efficiency (PCE) of the PSCs . The enhancement of performance could be mainly attributed to the absorption enhancement and the improved charge carrier transportation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the type and concentration of solvent additives used in the preparation of the active layers . For instance, different solvent additives can induce structural and morphological changes in the active layers, affecting the performance of the PSCs .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves multiple steps. One common method includes the following steps:
Synthesis of the Benzo[1,2-b4,5-b’]dithiophene Core: This step involves the formation of the benzo[1,2-b:4,5-b’]dithiophene core through a series of reactions, including cyclization and thiolation.
Introduction of Octyloxy Groups: The octyloxy groups are introduced through etherification reactions, where octyl alcohol reacts with the benzo[1,2-b:4,5-b’]dithiophene core in the presence of a base.
Attachment of Trimethylstannane Groups:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzo[1,2-b:4,5-b’]dithiophene core, often leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the trimethylstannane groups, where the stannane groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are frequently employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the functional groups introduced.
Comparison with Similar Compounds
(4,8-Bis(2-ethylhexyloxy)benzo[1,2-b4,5-b’]dithiophene): Similar structure but with 2-ethylhexyloxy groups instead of octyloxy groups.
(4,8-Bis(4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene): Contains chloro and tripropylsilyl groups instead of octyloxy groups.
(4,8-Bis(1-ethynyl-3,5-bis(octyloxy)phenyl)-benzo[1,2-b4,5-b’]dithiophene): Contains ethynyl and bis(octyloxy)phenyl groups.
Uniqueness:
Electronic Properties: The presence of octyloxy and trimethylstannane groups enhances the compound’s electronic properties, making it highly efficient in organic electronic applications.
Flexibility: The compound’s structure provides flexibility, making it suitable for use in flexible electronic devices.
This detailed article provides a comprehensive overview of (4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane), covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O2S2.6CH3.2Sn/c1-3-5-7-9-11-13-17-27-23-21-15-19-30-26(21)24(22-16-20-29-25(22)23)28-18-14-12-10-8-6-4-2;;;;;;;;/h15-16H,3-14,17-18H2,1-2H3;6*1H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHNVAGJGMNTLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCCCCCCCC)[Sn](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O2S2Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857036 | |
Record name | [4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']bisthiene-2,6-diyl]bis(trimethylstannane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1098102-95-4 | |
Record name | [4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']bisthiene-2,6-diyl]bis(trimethylstannane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stannane, 1,1'-[4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis[1,1,1-trimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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